1,4-Dimethoxy-2-naphthaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGWYDUJJIGJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442098 | |
| Record name | 1,4-dimethoxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-83-2 | |
| Record name | 1,4-dimethoxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dimethoxy 2 Naphthaldehyde and Analogues
De Novo Synthesis Pathways
The construction of the 1,4-Dimethoxy-2-naphthaldehyde scaffold from basic precursors involves several distinct and sophisticated strategies. These de novo pathways are crucial for creating the target molecule and its structurally related analogues, which are valuable in various fields of chemical research.
Multi-Step Organic Transformations from Naphthalene (B1677914) Precursors
The synthesis of complex aromatic compounds like this compound often requires a multi-step approach starting from simpler, commercially available naphthalene precursors. vapourtec.comlibretexts.org This strategy involves a carefully planned sequence of reactions to introduce and modify functional groups on the naphthalene core. lumenlearning.com The order of these reactions is critical to ensure the correct regiochemistry of the final product. lumenlearning.com
For instance, a synthetic route can be designed starting from a basic naphthalene derivative like 2-naphthol. mdpi.com A series of transformations, such as the Bucherer reaction to convert the hydroxyl group into an amine, followed by selective C-acetylation via the Sugasawa reaction, and subsequent reduction of the acetyl group, can yield a desired amino-alcohol intermediate. mdpi.com Such multi-step sequences allow for the gradual construction of molecular complexity.
A relevant example is the synthesis of 4,9-dimethoxynaphthalide, an analogue of the target compound. This process begins with 1,4-dimethoxynaphthalene (B104105) and proceeds through several steps, including formylation and bromination, to yield a key intermediate, 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde, which then undergoes further transformation. tandfonline.com This highlights how a sequence of reactions can be strategically employed to build up the required functionality around the naphthalene core.
Development of Non-Lithiation Routes
Traditional methods for functionalizing aromatic rings often rely on organolithium reagents, which can be hazardous and require stringent anhydrous conditions. To circumvent these issues, researchers have developed non-lithiation routes. A notable example is a facile synthesis for an analog of the naturally occurring naphthalene lactone family which avoids the use of a hazardous lithiation step. tandfonline.com
This particular route utilizes 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde as a key intermediate. The synthesis of this intermediate is achieved through a sequence of reactions starting from a simpler dimethoxynaphthalene precursor, as outlined in the table below. tandfonline.com This approach demonstrates a safer and more convenient pathway, avoiding the harsh conditions associated with lithiation. tandfonline.com
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 2,5-dimethoxy-1-methylnaphthalene (7) | N-Bromosuccinimide (NBS), AIBN, CCl4 | 1-(bromomethyl)-2,5-dimethoxynaphthalene (8) | 90% |
| 2 | 1-(bromomethyl)-2,5-dimethoxynaphthalene (8) | Hexamethylenetetramine, Acetic Acid | This compound (9) | 85% |
| 3 | This compound (9) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Selective Oxidation Product | - |
| 4 | Oxidized Product | N-Bromosuccinimide (NBS) | 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde (10) | 80% |
| This table details the non-lithiation synthetic pathway to a key naphthaldehyde intermediate. Data sourced from tandfonline.com. |
Base-Catalyzed Oxidative Cyclization Strategies
Base-catalyzed oxidative cyclization is a powerful strategy for forming ring structures, particularly in the synthesis of heterocyclic compounds fused to an aromatic core. rsc.org This method is effectively employed in the synthesis of naphthalene lactone analogues, where an intramolecular reaction is triggered by a base to form a new ring.
In the synthesis of 4,9-dimethoxynaphthalide, the key intermediate, 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde, is first oxidized to the corresponding carboxylic acid. tandfonline.com This acid then undergoes a base-catalyzed oxidative cyclization to generate a five-membered lactone ring fused to the naphthalene scaffold. tandfonline.com The reaction proceeds by dissolving the carboxylic acid intermediate in a mixture of 1,4-dioxane (B91453) and a sodium carbonate solution, followed by refluxing. This process facilitates the intramolecular cyclization, leading to the formation of the target lactone. tandfonline.com
Light-Assisted Cyclization Reactions for Naphthalene Derivatives
Photochemistry offers unique pathways for the synthesis of complex molecular architectures that are often inaccessible through thermal reactions. Light-assisted cyclization reactions, particularly dearomative cycloadditions, are a modern tool for transforming flat aromatic compounds like naphthalene into sp3-rich, three-dimensional structures. nih.govresearchgate.net
One such method involves a visible-light energy-transfer catalysis for the intermolecular dearomative [4+2] cycloaddition of naphthalene molecules with vinyl benzenes. nih.gov This reaction utilizes a commercially available photosensitizer to overcome the thermodynamic challenges typically associated with naphthalene dearomatization. nih.gov The process efficiently converts a wide range of functionalized naphthalenes and styrenes into diverse bicyclo[2.2.2]octa-2,5-diene scaffolds in high yields. nih.govresearchgate.net A similar strategy combines single-electron transfer (SET) with energy transfer (EnT) catalysis to achieve the dearomative cycloaddition of naphthalene derivatives with aroylfluorides and styrenes. acs.org These light-assisted methods provide a powerful means for generating complex analogues of naphthalene derivatives. nih.gov
Approaches via Vilsmeier-Haack Type Reactions for Naphthaldehydes
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgresearchgate.net The reaction employs a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3), to generate an electrophilic species known as the Vilsmeier reagent (a chloromethyliminium salt). chemistrysteps.comwikipedia.org
This electrophile then attacks the electron-rich naphthalene ring to introduce a formyl (-CHO) group, thus producing a naphthaldehyde. cambridge.orgwikipedia.org The reaction is particularly effective for naphthalenes bearing electron-donating groups, such as methoxy (B1213986) substituents, which activate the aromatic ring towards electrophilic substitution. chemistrysteps.com For instance, the Vilsmeier-Haack formylation of 1,3,6,8-tetramethoxynaphthalene (B97407) has been shown to produce the corresponding naphthaldehyde. kiku.dk Similarly, 1,6-dimethylnaphthalene (B47092) can be formylated to yield 1,6-dimethyl-4-naphthaldehyde. cambridge.org This methodology provides a direct route for introducing the aldehyde functionality onto a pre-existing dimethoxynaphthalene core to synthesize the target compound or its isomers.
| Naphthalene Substrate | Product | Reference |
| 1,6-Dimethylnaphthalene | 1,6-dimethyl-4-naphthaldehyde | cambridge.org |
| Anthracene | 9-anthraldehyde | wikipedia.org |
| 1,3,6,8-Tetramethoxynaphthalene | 1,3,6,8-tetramethoxynaphthaldehyde | kiku.dk |
| This table shows examples of naphthaldehyde synthesis via the Vilsmeier-Haack reaction. |
Reductive Conversion of Nitrile Precursors to Aldehydes
The partial reduction of a nitrile group offers a valuable synthetic route to aldehydes. This transformation requires careful control of the reducing agent to prevent over-reduction to the primary amine. chemistrysteps.com A common and effective reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H), which is a milder reducing agent than lithium aluminum hydride. chemistrysteps.comlibretexts.org
The reaction is typically carried out at low temperatures, such as -78 °C, to stop the reduction at the imine stage. libretexts.org The intermediate iminium anion is stable enough at this temperature to prevent further reduction. chemistrysteps.com Subsequent aqueous workup hydrolyzes the imine to yield the desired aldehyde. libretexts.org This method is applicable to a wide range of aromatic nitriles and would be a viable strategy for converting a 1,4-dimethoxy-2-cyanonaphthalene precursor into this compound. Other catalytic systems, such as calcium hypophosphite with a nickel(II) complex, have also been developed for the efficient reduction of aromatic nitriles to aldehydes. rsc.org
| Reagent System | Key Features | Reference |
| Diisobutylaluminium hydride (DIBAL-H) | Requires low temperature (-78 °C); stops at imine stage before hydrolysis. | chemistrysteps.comlibretexts.org |
| Calcium hypophosphite / Nickel(II) complex | Catalytic system; operates in a water/ethanol mixture. | rsc.org |
| Sodium hydride / Zinc chloride | Enables controlled reduction via iminyl zinc intermediates. | organic-chemistry.org |
| This table summarizes various reagents for the reductive conversion of nitriles to aldehydes. |
Utilization of 1,3-Dielectrophilic 3-Carbon Building Blocks
The construction of the naphthaldehyde framework can be envisioned through the reaction of a nucleophilic naphthalene precursor with a 1,3-dielectrophilic 3-carbon building block. These synthons serve as equivalents of the malondialdehyde dication and are designed to introduce a three-carbon chain that can be subsequently cyclized and functionalized to form the aldehyde group and part of the aromatic ring.
In a hypothetical approach, a suitably activated naphthalene derivative, possessing nucleophilic character, would react with a 1,3-dielectrophile. Examples of such building blocks include 1,3,3-trialkoxypropenes or related species. The reaction mechanism typically involves a Michael-type addition followed by an intramolecular cyclization and subsequent aromatization to yield the naphthaldehyde skeleton. While this represents a powerful strategy in organic synthesis for constructing substituted aromatic systems, specific documented examples detailing the synthesis of this compound using this particular methodology are not prevalent in the surveyed literature. The strategy, however, remains a viable and logical approach for the de novo synthesis of such structures.
Functional Group Interconversion and Modification Strategies
Functional group interconversion (FGI) represents a cornerstone of multi-step organic synthesis. These strategies are crucial for elaborating molecular complexity from simpler, more readily available starting materials. In the context of this compound, FGI is employed to introduce the key methoxy and aldehyde functionalities onto a pre-existing naphthalene core. The following sections detail specific and critical FGI and modification techniques.
Methylation Procedures
The introduction of the two methoxy groups onto the naphthalene ring is a critical step in the synthesis of the target compound. This is typically achieved by the O-methylation of the corresponding dihydroxy precursor, 1,4-dihydroxynaphthalene (B165239). This transformation follows the Williamson ether synthesis protocol, where the hydroxyl protons are first removed by a base to form more nucleophilic phenoxide ions, which then react with a methylating agent.
Commonly used methylating agents include dimethyl sulfate (B86663) and methyl iodide. The choice of base and solvent is crucial for achieving high yields. A typical procedure involves treating 1,4-dihydroxynaphthalene with a base such as sodium hydroxide (B78521) or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone, followed by the addition of the methylating agent. prepchem.com The reaction to form 1,4-dimethoxybenzene (B90301) from hydroquinone (B1673460) serves as a direct analogue for this process. prepchem.com
Once the 1,4-dimethoxynaphthalene core is synthesized, the aldehyde group can be introduced at the C2 position. The Vilsmeier-Haack reaction is a classic and effective method for this formylation. jk-sci.commychemblog.comijpcbs.comiaamonline.org This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like DMF. mychemblog.comijpcbs.com The electron-rich nature of the 1,4-dimethoxynaphthalene ring facilitates electrophilic substitution, with the C2 position being the most activated and sterically accessible site for formylation. cambridge.org
Table 1: Representative Methylation and Formylation Procedures
| Transformation | Substrate | Reagents | Conditions | Product |
|---|---|---|---|---|
| O-Methylation | 1,4-Dihydroxynaphthalene | Dimethyl sulfate, Sodium hydroxide | Aqueous solution, <40°C | 1,4-Dimethoxynaphthalene |
| Formylation | 1,4-Dimethoxynaphthalene | POCl₃, DMF | 0°C to elevated temperature, followed by aqueous workup | This compound |
Selective Halogenation (e.g., Bromination, Fluorination)
Selective halogenation of the 1,4-dimethoxynaphthalene core provides valuable intermediates for further functionalization. The two methoxy groups are strong activating, ortho-, para-directing groups. In this system, the C2 and C3 positions are highly activated towards electrophilic aromatic substitution. Due to steric hindrance at the C3 position between the two methoxy groups, electrophilic attack preferentially occurs at the C2 position.
Bromination is a common halogenation reaction. Reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) are frequently used. nih.gov The reaction conditions can be tuned to achieve high regioselectivity. For instance, the bromination of activated aromatic systems can be carried out in solvents like dichloromethane (B109758) or acetic acid. wku.edugoogle.com In some cases, catalysts like mild Lewis acids or zeolites may be employed to enhance reactivity and selectivity. google.com The resulting 2-bromo-1,4-dimethoxynaphthalene (B104453) can then be converted to the target aldehyde through methods like lithium-halogen exchange followed by quenching with a formylating agent (e.g., DMF).
Fluorination is more specialized and typically requires electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄).
Table 2: Conditions for Selective Bromination of 1,4-Dimethoxynaphthalene
| Brominating Agent | Solvent/Catalyst | Conditions | Major Product |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Room Temperature | 2-Bromo-1,4-dimethoxynaphthalene |
| Bromine (Br₂) | Acetic Acid or CH₂Cl₂ | 0°C to Room Temperature | 2-Bromo-1,4-dimethoxynaphthalene |
| Br₂ / Zeolite Catalyst | Dichloromethane | Controlled Temperature | 2-Bromo-1,4-dimethoxynaphthalene |
Oxidation-Rearrangement Protocols (e.g., Baeyer-Villiger Oxidation)
The Baeyer-Villiger oxidation is a sophisticated reaction that converts a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom. wikipedia.orgsigmaaldrich.com While it does not directly produce an aldehyde, it can be a key step in a multi-step synthetic sequence to create the required substitution pattern on the naphthalene ring.
For instance, a synthetic route to a related compound, 1,4-dimethoxy-2-naphthoxyacetic acid, was achieved starting from 2-acetyl-1-hydroxynaphthalene. nih.gov This pathway involves an initial methylation of the hydroxyl group, followed by a Baeyer-Villiger oxidation of the acetyl group (a ketone) to form an acetoxy group (an ester). nih.gov This acetoxy group can then be hydrolyzed to a hydroxyl group, which can be subsequently methylated. This demonstrates how an oxidation-rearrangement protocol can be strategically employed to manipulate functional groups on the naphthalene core, paving the way for the eventual introduction of the aldehyde function at the desired position.
The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. sigmaaldrich.comnih.gov The regioselectivity of the oxygen insertion is predictable, with the migratory aptitude of the groups attached to the ketone being a key factor (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl). pitt.eduorganic-chemistry.org
Table 3: Baeyer-Villiger Oxidation in a Naphthalene System
| Substrate | Oxidant | Solvent | Intermediate Product | Synthetic Utility |
|---|---|---|---|---|
| 2-Acetyl-1,4-dimethoxynaphthalene | m-CPBA | CH₂Cl₂ | 1,4-Dimethoxy-2-naphthyl acetate | Precursor to 2-hydroxy-1,4-dimethoxynaphthalene |
Directed Demethylation Techniques
The cleavage of aryl methyl ethers is an important transformation, particularly in the synthesis of natural products and their analogues. This reaction, known as demethylation, converts the methoxy groups back into hydroxyl groups. This can be a final step in a synthesis or an intermediate step to allow for differential functionalization.
The most common and effective reagent for the demethylation of aryl methyl ethers is the Lewis acid boron tribromide (BBr₃). nih.govcommonorganicchemistry.com The reaction is typically performed in an inert solvent, such as dichloromethane, at temperatures ranging from -78°C to room temperature. commonorganicchemistry.comorgsyn.orgmdma.ch The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing a methyl bromide molecule. Subsequent aqueous workup hydrolyzes the resulting boron-oxygen bond to reveal the free phenol.
In a molecule like this compound, both methoxy groups can be cleaved. By carefully controlling the stoichiometry of BBr₃, it is sometimes possible to achieve selective mono-demethylation, although obtaining a mixture of products is common. Using an excess of the reagent typically leads to the complete demethylation to the corresponding dihydroxy-naphthaldehyde. mdma.ch
Table 4: Typical Conditions for BBr₃ Demethylation
| Substrate | Reagent (Equivalents) | Solvent | Temperature | Product |
|---|---|---|---|---|
| This compound | BBr₃ (1.0-1.2 eq.) | CH₂Cl₂ | -78°C to 0°C | Mono-demethylated products (mixture) |
| This compound | BBr₃ (>2.2 eq.) | CH₂Cl₂ | 0°C to Room Temp | 1,4-Dihydroxy-2-naphthaldehyde |
Chemical Reactivity and Transformation Mechanisms
Role as a Pivotal Synthetic Intermediate
The unique arrangement of functional groups on the naphthalene (B1677914) scaffold makes 1,4-Dimethoxy-2-naphthaldehyde a strategic starting material for constructing a range of polycyclic and heterocyclic compounds.
While direct studies detailing the use of this compound in furanonaphthoquinone synthesis are not extensively documented, the closely related compound, 1,4-dimethoxy-2-naphthoxyacetic acid, has been identified as a potential intermediate for their formation nih.govresearchgate.net. Furanonaphthoquinones are a class of natural products known for exhibiting a variety of significant biological activities researchgate.net. The synthesis pathway would likely involve the transformation of the aldehyde group of this compound into a functional group that can facilitate the construction of the fused furan ring, followed by oxidation of the dimethoxy-naphthalene system to the corresponding quinone.
The naphthalene framework of this compound serves as a foundation for building larger polycyclic aromatic hydrocarbons (PAHs). Modern synthetic strategies, such as photoredox-mediated annulation, allow for intramolecular aryl-aryl couplings to expand planar aromatic systems nih.gov. In such a process, a substituted oligoarylenyl precursor undergoes a radical-based annulation reaction to form new carbon-carbon bonds under mild, metal-free conditions nih.gov. By modifying this compound to incorporate appropriate ortho-disposed aryl groups and nucleofuges, it could potentially serve as a substrate for these advanced planarization reactions to yield π-extended scaffolds nih.gov.
The aldehyde functionality is a key feature that allows this compound to act as a building block for complex heterocyclic structures. Aromatic aldehydes are common precursors in the synthesis of nitrogen-containing heterocycles through reactions with various nucleophiles researchgate.netnih.govmdpi.comnih.gov. Condensation of the aldehyde with compounds containing adjacent nucleophilic groups (bifunctional nucleophiles) can initiate a sequence of reactions leading to the formation of fused heterocyclic rings. For example, reaction with a compound containing both an amine and an active methylene group could lead to a fused pyridine ring, a common strategy in heterocyclic synthesis.
Reactions of the Naphthaldehyde Moiety
The aldehyde group is the primary site of reactivity in this compound, undergoing transformations that are fundamental in organic synthesis.
A hallmark reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases wjpsonline.comscispace.comjetir.orgnih.gov. This reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the electrophilic carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the stable C=N double bond of the imine scispace.com. The reaction is typically catalyzed by either acid or base and can often be driven to completion by removing the water that is formed scispace.com. The resulting Schiff bases are important intermediates and ligands in coordination chemistry nih.gov.
Table 1: General Conditions for Schiff Base Formation from Aromatic Aldehydes
| Parameter | Description | Typical Reagents/Conditions | Reference |
| Reactants | Aromatic Aldehyde and Primary Amine | 1:1 molar ratio | wjpsonline.comjetir.org |
| Solvent | Typically an alcohol to dissolve reactants. | Ethanol, Methanol | semanticscholar.org |
| Catalyst | A catalytic amount of acid to protonate the carbonyl oxygen. | Glacial Acetic Acid | jetir.org |
| Temperature | Varies from room temperature to reflux to drive the reaction. | Ambient temperature or heating (e.g., 60-70 °C) | wjpsonline.comsemanticscholar.org |
| Workup | The product often precipitates and is collected by filtration. | Filtration, washing with cold solvent, recrystallization | semanticscholar.org |
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (1,4-dimethoxy-2-naphthalenyl)methanol. Sodium borohydride (NaBH₄) is a common, mild, and selective reducing agent for this transformation masterorganicchemistry.comugm.ac.id. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the carbonyl carbon youtube.com. This is followed by a protonation step, typically from the solvent (e.g., methanol or ethanol), to neutralize the resulting alkoxide ion and form the alcohol masterorganicchemistry.comyoutube.com. NaBH₄ is highly selective for aldehydes and ketones, leaving other functional groups like esters unaffected masterorganicchemistry.comyoutube.com.
Table 2: Typical Conditions for the Reduction of Aromatic Aldehydes
| Parameter | Description | Typical Reagents/Conditions | Reference |
| Reducing Agent | A source of hydride ions. | Sodium Borohydride (NaBH₄) | masterorganicchemistry.comugm.ac.idnih.gov |
| Reactant Ratio | An excess of the reducing agent is often used. | Aldehyde:NaBH₄ molar ratio of 1:2 | ugm.ac.id |
| Solvent | Protic solvents that can also act as the proton source. | Methanol, Ethanol | youtube.com |
| Temperature | The reaction is typically exothermic and run at room temperature. | Room Temperature | ugm.ac.id |
| Workup | Quenching of excess reagent and extraction of the product. | Saturated NaHCO₃ (aq), Dichloromethane (B109758) extraction | ugm.ac.id |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling, Suzuki Coupling)
Oxidative Cleavage and Deprotection Reactions
The 1,4-dimethoxynaphthalene (B104105) core, central to this compound, is the basis for a specialized protecting group known for its unique sensitivity to oxidative conditions. This property allows for selective deprotection under mild protocols that preserve sensitive functionalities elsewhere in the molecule.
The derivative of this compound, 1,4-dimethoxynaphthalene-2-methyl, has been introduced as a novel benzyl-type protecting group for hydroxyl functions, referred to as 'DIMON' rsc.orgnih.govrsc.org. A primary challenge in the synthesis of complex molecules, such as polyunsaturated lipids, is the incompatibility of common protecting groups with the sensitive functional groups present, like the double bonds in fatty acyl chains rsc.org.
The DIMON group addresses this challenge as it can be selectively removed under mild oxidative conditions without causing damage to polyunsaturated fatty acyl groups rsc.orgnih.gov. This contrasts with other benzyl-type protecting groups like 4-methoxybenzyl (PMB), which cannot be cleaved oxidatively in the presence of acyl groups with two or more double bonds rsc.org. The utility of the DIMON group has been demonstrated in the first synthesis of an ether (plasmanyl) phospholipid containing the docosa-(4Z,7Z,10Z,13Z,16Z,19Z)-hexaenoyl group rsc.orgnih.gov.
The selective and mild cleavage of the DIMON protecting group is rooted in the electronic properties of the 1,4-dimethoxynaphthalene system rsc.org. The choice of this scaffold was based on its redox potential, which is a key factor for protecting groups removed by oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) that operate via an electron transfer mechanism rsc.org.
The 1,4-dimethoxynaphthalene system has a significantly lower redox potential compared to other related aromatic systems, indicating it is more easily oxidized. This heightened susceptibility to oxidation allows for the selective cleavage of the DIMON group under conditions that leave other protecting groups, such as PMB, intact rsc.orgresearchgate.netnih.govorganicchemistrydata.org. The mechanism of deprotection with DDQ is believed to proceed through a single electron transfer (SET) from the electron-rich dimethoxynaphthalene ring to DDQ. This forms a radical cation, which then collapses, likely after reaction with a nucleophile such as water, to release the protected alcohol and this compound rsc.orgacs.org.
| Aromatic System | Redox Potential (E1/2, V in MeCN) |
|---|---|
| Benzene | 2.08 |
| Methoxybenzene | 1.76 |
| 1,2-Dimethoxybenzene | 1.45 |
| Naphthalene | 1.34 |
| 1,4-Dimethoxybenzene (B90301) | 1.34 |
| 1,4-Dimethoxynaphthalene | 1.10 |
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy
No experimental IR spectra detailing the characteristic absorption bands for the functional groups of 1,4-Dimethoxy-2-naphthaldehyde were found.
Mass Spectrometry (MS) and Related Techniques
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Spatial Distribution Analysis:There is no available research applying ToF-SIMS to analyze the spatial distribution of this specific compound.
Without primary or secondary research data, any attempt to construct the requested scientific article would rely on speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and specificity. Further experimental research and publication are required to characterize this compound and provide the data necessary for a detailed spectroscopic analysis.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Despite a thorough search of publicly available scientific literature and crystallographic databases, the single-crystal X-ray diffraction data for this compound could not be located. As a result, detailed information regarding its solid-state structure, including unit cell parameters, space group, and specific bond lengths and angles as determined by this technique, is not available in the public domain at this time.
To provide a contextual understanding of crystallographic analyses on similar molecular scaffolds, data for related naphthaldehyde derivatives are often consulted. For instance, studies on compounds such as 6-Methoxy-2-naphthaldehyde have revealed detailed solid-state conformations and intermolecular interactions. However, direct extrapolation of these findings to this compound is not feasible due to the distinct electronic and steric influences of the methoxy (B1213986) groups at the 1- and 4-positions.
Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or property descriptors of a series of compounds with their biological activities. For substituted naphthalene (B1677914) derivatives, QSAR models have been developed to elucidate the key molecular features governing their antimicrobial effects.
One such study on a series of naphthalen-1-yl-acetic acid hydrazides investigated their in vitro antiviral, antibacterial, and antifungal activities. The research indicated that compounds featuring o-bromo, methoxy (B1213986), and hydroxy substituents were among the most potent antimicrobial agents. nih.gov To understand the relationship between the chemical structure and the observed biological activity, a multi-target QSAR model was developed. This model proved to be more effective in describing the broad-spectrum antimicrobial activity than single-target models. nih.gov
The QSAR analysis revealed the significance of several physicochemical and topological parameters in influencing the antimicrobial potency of these substituted naphthalene derivatives. The partition coefficient (log P) was identified as a crucial descriptor, highlighting the importance of hydrophobicity in the compound's ability to reach its biological target. nih.gov Additionally, the energy of the highest occupied molecular orbital (HOMO) and various molecular connectivity indices (¹χ, ³χ, and ³χv) were found to be significant contributors to the antimicrobial activity. nih.gov These findings underscore the role of electronic properties and molecular topology in the biological action of this class of compounds.
Table 1: Key Descriptors in the QSAR Model for Antimicrobial Activity of Substituted Naphthalene Derivatives
| Descriptor Category | Specific Descriptor | Importance in Model |
| Physicochemical | Partition Coefficient (log P) | Primary |
| Electronic | Energy of the Highest Occupied Molecular Orbital (HOMO) | Secondary |
| Topological | Molecular Connectivity Index (¹χ) | Contributory |
| Topological | Molecular Connectivity Index (³χ) | Contributory |
| Topological | Molecular Connectivity Index (³χv) | Contributory |
Molecular Dynamics Simulations in Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules. While specific MD studies on 1,4-Dimethoxy-2-naphthaldehyde are not available, research on the conformational analysis of the parent compounds, 1-naphthaldehyde (B104281) and 2-naphthaldehyde (B31174), provides a foundational understanding of the rotational isomerism of the aldehyde group relative to the naphthalene core.
Quantum chemical calculations have been employed to investigate the conformational preferences of 1- and 2-naphthaldehyde. acs.orgresearchgate.net These studies reveal that for 1-naphthaldehyde, the cis conformer is significantly more stable than the trans conformer. researchgate.net This preference is primarily driven by steric effects and the potential for intramolecular hydrogen bonding. acs.org In contrast, for 2-naphthaldehyde, the trans conformer is the more stable form, a preference that is understood by analyzing the charge distributions within the molecule. acs.orgresearchgate.net
The energy difference between the conformers of 2-naphthaldehyde is smaller than that for 1-naphthaldehyde, suggesting a more flexible conformational landscape. researchgate.net Experimental studies using rotational and vibrational spectroscopy have confirmed these theoretical predictions, observing only the most stable conformer for each pure compound. researchgate.net
Further computational investigations into the hydration of naphthaldehyde isomers have shown that water molecules preferentially bind via a combination of two intermolecular hydrogen bonds, where water acts as both a proton donor and a proton acceptor. rsc.org The β-isomer (2-naphthaldehyde) has been shown to exhibit higher hydrophilicity compared to the α-isomer (1-naphthaldehyde), a finding supported by electronic density calculations and hydration energies. rsc.org
Table 2: Conformational Preferences of Naphthaldehyde Isomers
| Compound | Most Stable Conformer | Primary Influencing Factors |
| 1-Naphthaldehyde | cis | Steric Effects, Intramolecular Hydrogen Bonding |
| 2-Naphthaldehyde | trans | Charge Distribution |
Applications in Complex Organic Synthesis and Chemical Biology Research
Scaffold for Bioactive Analogues and Drug Modification
The naphthalene (B1677914) core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. researchgate.net The 1,4-dimethoxynaphthalene (B104105) framework, in particular, can be elaborated from 1,4-Dimethoxy-2-naphthaldehyde to generate libraries of novel compounds for drug discovery programs. For example, analogues of naphthalene-1,4-dione have been synthesized and evaluated as anticancer agents that target the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. rsc.orgnih.gov The strategic modification of the naphthalene skeleton allows for the fine-tuning of a compound's potency and selectivity, highlighting the value of versatile starting materials like this compound in creating these bioactive analogues. rsc.orgnih.gov
Arylnaphthalene lactones are a class of lignans (B1203133) that exhibit significant biological activities, including antitumor and antiviral properties. The synthesis of these complex natural products often requires multi-step sequences. Efficient synthetic strategies have been developed to construct the core naphtho[2,3-c]furan-1(3H)-one structure, which is the foundational lactone of this family. rsc.org One novel approach involves a tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent, which cascades to form the intricate lactone ring system in good yields. rsc.org This methodology provides a concise and versatile route to arylnaphthalene lactone lignans. While this specific example does not start with this compound, the aldehyde functionality on the naphthalene ring is a key handle that can be used in alternative cyclization and annulation strategies to access such lactone systems, demonstrating its potential as a precursor in the synthesis of these important bioactive molecules.
The naphthalene scaffold is an excellent fluorophore due to its rigid, planar structure and favorable photophysical properties. researchgate.net By attaching specific recognition moieties and tuning the electronic properties with substituents, naphthalene-based molecules can be transformed into highly sensitive and selective fluorescent probes for detecting biologically relevant species. researchgate.net Naphthaldehyde derivatives are particularly useful precursors for these probes.
For example, naphthalene dialdehyde (B1249045) compounds have been developed as two-photon fluorescent probes for detecting glutathione (B108866) (GSH) in living cells, which is crucial for studying oxidative stress and diagnosing diseases like sepsis. nih.gov In another application, a Schiff base sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) demonstrated a significant fluorescence enhancement upon binding to Zn²⁺, allowing for the detection of this important metal ion in environmental and biological systems. tandfonline.com Similarly, a probe based on a benzothiazolyl-naphthalenol fluorophore was designed to selectively detect cysteine (Cys) over other amino acids with a low detection limit and a large Stokes shift, making it suitable for bioimaging in living HeLa cells. rsc.org The aldehyde group of this compound provides a reactive site for covalently linking the naphthalene fluorophore to a recognition unit, making it a valuable building block in the rational design of such advanced chemical biology tools. rsc.orgnih.gov
| Naphthalene Probe Derivative | Target Analyte | Detection Mechanism | Key Feature |
| 6-Methoxynaphthalene-2,3-dicarbaldehyde | Glutathione (GSH) | Reaction with GSH | Two-photon microscopy compatible nih.gov |
| Naphthaldehyde-Schiff Base | Zinc (Zn²⁺) | Chelation Enhanced Fluorescence (CHEF) | 8-fold fluorescence enhancement tandfonline.com |
| 6-(2-benzothiazolyl)-2-naphthalenol | Cysteine (Cys) | Conjugate addition/cyclization | Large Stokes shift (140 nm) rsc.org |
The aldehyde functional group is readily converted into an imine through condensation with a primary amine, forming a Schiff base. Schiff bases are among the most versatile and widely studied ligands in coordination chemistry due to their synthetic accessibility and ability to stabilize various metals in different oxidation states. semanticscholar.orgresearchgate.net
Naphthaldehyde derivatives are frequently used to synthesize polydentate Schiff base ligands that can form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), Zn(II), Fe(III), and Cr(III). semanticscholar.orgnih.govrsc.org These metal complexes have shown potential in numerous fields, including catalysis. semanticscholar.org For instance, Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde have been synthesized and characterized, revealing coordination geometries ranging from square planar to tetrahedral, which influences their catalytic and biological activity. researchgate.netresearchgate.net The specific substituents on the naphthalene ring, such as the methoxy (B1213986) groups in this compound, can modulate the electronic and steric properties of the resulting ligand, thereby fine-tuning the reactivity and selectivity of the metal catalyst. nih.gov
| Naphthaldehyde Precursor | Amine Component | Metal Ion | Resulting Complex Geometry |
| 2-Hydroxy-1-naphthaldehyde | 2-Aminobenzothiazole | N/A (Ligand) | Keto-amino tautomer researchgate.net |
| 2-Hydroxy-1-naphthaldehyde | 1,2-bis(2′-aminophenoxy)-3-methyl-benzene | Zn(II), Cu(II) | Distorted square-pyramidal rsc.org |
| β-Naphthaldehyde | 7-Hydroxy naphthalene-2-amine | Cu(II), Ni(II), Co(II), Zn(II) | Stability order: Cu > Ni, Co > Zn semanticscholar.org |
| 2-Hydroxy-1-naphthaldehyde | L-Histidine | Sn(II) | Biologically active complex researchgate.net |
Role in Materials Science and Photochemistry
Utility in Advanced Materials Development
The specific arrangement of aromatic rings and functional groups in 1,4-Dimethoxy-2-naphthaldehyde makes it a valuable precursor for sophisticated organic materials. Its structural features are leveraged to influence the electronic, optical, and catalytic properties of the resulting macromolecules and coordination complexes.
While direct catalytic applications of this compound are not prominent, its aldehyde functional group is a key precursor for the synthesis of Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. researchgate.net These compounds are highly effective chelating agents for a wide range of transition metals, forming stable coordination complexes that can function as catalysts. uniurb.itijser.in
The process involves the reaction of the aldehyde group of this compound with various primary amines to yield multidentate ligands. researchgate.net The imine nitrogen and other donor atoms within the amine precursor can coordinate with metal ions like copper(II), cobalt(II), nickel(II), and zinc(II). rsc.orgrsc.org The resulting metal complexes have applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. sigmaaldrich.comliv.ac.uk The steric and electronic properties of the naphthalene (B1677914) core and the methoxy (B1213986) substituents can be used to fine-tune the activity and selectivity of the metallic center in these catalytic processes.
Table 1: Formation and Application of Schiff Base Ligands from Aromatic Aldehydes
| Aldehyde Precursor | Amine Reactant | Resulting Ligand Type | Metal Ions Coordinated | Potential Catalytic Applications |
|---|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde (B42665) | 1,2-Diamines | Tetradentate (N₂O₂) | Cu(II), Zn(II), Co(II) | Oxidation, Biological Modeling researchgate.netrsc.org |
| 3,4-Dimethoxybenzaldehyde | Diaminopropane | Diimine Schiff Base | (Potential for various) | General Catalysis researchgate.net |
| Salicylaldehyde | Various Amines | Bidentate, Tridentate | Various | Asymmetric Synthesis, Polymerization |
| This compound | Primary Amines | Bidentate or Multidentate | (Potential for various) | Tunable Redox and Coupling Reactions |
Conjugated organic materials are central to the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells due to their unique electronic and light-interacting properties. sigmaaldrich.comresearchgate.net The extended π-system of the naphthalene core in this compound makes it an excellent building block for creating larger conjugated polymers and small molecules. researchgate.net
The aldehyde group provides a reactive site for extending the conjugation through various chemical reactions. For instance, Knoevenagel or Wittig-type reactions can be employed to form new carbon-carbon double bonds, linking the naphthaldehyde unit to other aromatic or vinyl groups. This strategy allows for the precise engineering of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's optical absorption, emission spectra, and charge transport characteristics. sigmaaldrich.com The methoxy groups act as electron-donating substituents, further influencing the electronic properties of the conjugated system. By incorporating moieties like this compound into a polymer backbone, materials with tailored band gaps and enhanced performance in electronic devices can be systematically designed. researchgate.netsigmaaldrich.com
Table 2: Reactions for Extending Conjugation from Aromatic Aldehydes
| Reaction Type | Reagent | Bond Formed | Resulting Structure | Application in Optoelectronics |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide | C=C (Alkene) | Styrenic derivatives | Tuning emission color in OLEDs |
| Knoevenagel Condensation | Active Methylene Compound | C=C (Alkene) | Cyano-substituted vinylenes | Creating electron-acceptor materials |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | C=C (Alkene) | (E)-alkenes with high selectivity | Efficient synthesis of conjugated oligomers |
| Schiff Base Formation | Aromatic Amine | C=N (Imine) | Azomethine polymers | Thermally stable polymers, chemosensors |
Photochemical Reactions and Photo-Responsive Systems
The interaction of naphthalene derivatives with light can induce a variety of chemical transformations, making them key components in the study of photochemistry and the design of photo-responsive materials.
Naphthalene and its derivatives are known to undergo photochemical cycloaddition reactions. pageplace.de Upon irradiation with ultraviolet light, the excited state of the naphthalene ring can react with another molecule (intermolecular) or with another part of the same molecule (intramolecular) to form new rings. A common reaction is the [2+2] photocycloaddition, where two double bonds react to form a four-membered cyclobutane ring. nih.gov
For instance, the photoacylation of 1,4-naphthoquinone with aldehydes is a well-studied process that proceeds under UV irradiation. mdpi.com While not a direct reaction of this compound itself, this illustrates the reactivity of the naphthalene system. Another relevant process is photodimerization, where two naphthalene molecules react to form a dimer. The specific regiochemistry and stereochemistry of these reactions are influenced by factors such as the solvent, the presence of sensitizers, and the nature of the substituents on the naphthalene ring. nii.ac.jp The methoxy and aldehyde groups on this compound would be expected to influence the excited-state electronics and steric hindrance, thereby directing the outcome of such photochemical reactions. wisconsin.edu
Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon photoexcitation. This phenomenon is characteristic of molecules that possess both a proton-donating group (like a hydroxyl, -OH) and a proton-accepting group within the same structure. researchgate.net Aromatic alcohols, such as substituted naphthols, are classic examples of molecules that exhibit ESPT. nih.gov Upon absorption of light, the acidity of the hydroxyl group increases dramatically, leading to the transfer of the proton. researchgate.net
However, this compound is not a candidate for intramolecular ESPT. The molecule contains methoxy (-OCH₃) groups instead of hydroxyl (-OH) groups. The methyl group in the methoxy ether linkage prevents it from acting as a proton donor. Therefore, the fundamental structural requirement for ESPT is absent. Studies on related naphthalene derivatives confirm that the presence of a hydroxyl group is essential for this process. nih.govacs.org For example, 5-isocyanonaphthalene-1-ol shows significant ESPT behavior due to its hydroxyl group, a feature that is absent in its methoxy-substituted analogue. nih.gov
Table 3: Comparison of Structural Features for ESPT
| Compound | Key Functional Group | Proton Donor? | Exhibits ESPT? | Rationale |
|---|---|---|---|---|
| This compound | Methoxy (-OCH₃) | No | No | Lacks an acidic proton required for transfer. |
| 1-Naphthol | Hydroxyl (-OH) | Yes | Yes | Hydroxyl group becomes highly acidic in the excited state. nih.gov |
| 5-Isocyanonaphthalene-1-ol | Hydroxyl (-OH) | Yes | Yes | The hydroxyl group facilitates proton transfer upon excitation. nih.gov |
| 4-Methoxy-1-naphthol | Hydroxyl (-OH) | Yes | Yes | The presence of the hydroxyl group enables ESPT. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 1,4-dimethoxy-2-naphthaldehyde and its derivatives?
A common method involves functionalizing naphthalene precursors via alkylation or oxidation. For example, 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde is synthesized by reacting 3-(isopropoxymethyl)-1,4-dimethoxy-2-naphthaldehyde with bromotrimethylsilane in dichloromethane. The reaction is monitored by TLC, and purification is achieved via column chromatography using a hexane-ethyl acetate gradient. Yield and purity are confirmed by melting point comparison and spectral data (e.g., IR, NMR) .
Q. How is this compound characterized structurally?
Key techniques include:
- 1H NMR : The aldehyde proton (CHO) appears as a singlet at δ 10.73 ppm, while methoxy groups resonate as singlets at δ 4.08 and 4.11 ppm. The aromatic protons show multiplet patterns between δ 7.64–8.23 ppm .
- IR Spectroscopy : A strong carbonyl stretch (C=O) is observed at 1675 cm⁻¹, and methoxy C-O stretches appear at 1043 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak ([M-Br]⁺) is detected at m/z 229.1 .
Q. What solvents and conditions are optimal for reactions involving this compound?
Dichloromethane (DCM) is frequently used for bromination reactions due to its inertness. Anhydrous sodium sulfate is employed for drying organic extracts, and reactions are typically conducted at room temperature to avoid side reactions. For oxidation steps, mixtures of THF, DMSO, and water are used with sodium chlorite as the oxidizing agent .
Advanced Research Questions
Q. How does this compound function as a protecting group in organic synthesis?
The compound serves as an oxidatively labile protecting group (e.g., DIMON ether) for hydroxyl functions. It is selectively cleaved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), releasing the parent alcohol and regenerating the aldehyde, which can be recycled. This selectivity is critical in multi-step syntheses, such as polyunsaturated lipid preparation, where competing protecting groups (e.g., PMB ethers) remain intact .
Q. What mechanistic insights explain the reactivity of its bromomethyl derivatives?
The bromomethyl group at the 3-position enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions. Steric and electronic effects from the methoxy substituents direct regioselectivity. For example, the electron-donating methoxy groups stabilize adjacent carbocations, influencing reaction pathways in cross-coupling chemistry .
Q. How can researchers resolve contradictions in reported melting points or spectral data?
Discrepancies (e.g., reported mp 105–106°C vs. observed 108–110°C) may arise from impurities or crystallization conditions. Reproducibility requires strict adherence to purification protocols (e.g., gradient elution in chromatography) and comparison with literature spectra. Cross-validation using HPLC or X-ray crystallography is recommended for ambiguous cases .
Q. What strategies mitigate challenges in oxidizing this compound derivatives?
Oxidation of the aldehyde to carboxylic acid derivatives (e.g., 3-(bromomethyl)-1,4-dimethoxy-2-naphthoic acid) requires controlled conditions to prevent overoxidation. Sodium chlorite in a THF/water/DMSO system at 0°C ensures selective oxidation while minimizing side reactions. Reaction progress is monitored by TLC to terminate at the desired stage .
Methodological Considerations
Q. How should researchers handle air- or moisture-sensitive intermediates?
- Use anhydrous solvents (e.g., DCM dried over molecular sieves).
- Conduct reactions under nitrogen/argon atmospheres.
- Quench reactive intermediates (e.g., bromomethyl derivatives) immediately after synthesis to prevent degradation .
Q. What analytical workflows validate synthetic products?
- Purity : Melting point analysis, HPLC with UV detection.
- Structural Confirmation : Multi-nuclear NMR (1H, 13C), high-resolution mass spectrometry (HRMS).
- Functional Groups : IR spectroscopy and chemical derivatization (e.g., hydrazone formation for aldehydes) .
Applications in Advanced Systems
Q. How is this compound utilized in enzyme activity assays or fluorescent probes?
While direct evidence is limited for this compound, structurally related aldehydes (e.g., 4-methoxy-1-naphthaldehyde) act as fluorogenic substrates for dehydrogenases. The methoxy and aldehyde groups enable fluorescence quenching/reactivation mechanisms, useful in real-time enzyme kinetics studies .
Q. What role does it play in natural product synthesis?
The compound is a precursor to naphthoquinones and pyranonaphthoquinones, which exhibit bioactive properties. For example, bromomethyl derivatives are intermediates in synthesizing antitumor agents via Michael addition or cycloaddition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
